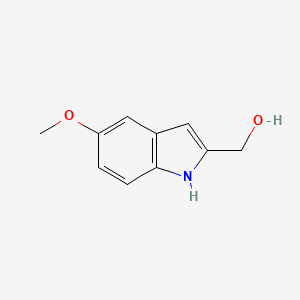

(5-methoxy-1H-indol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

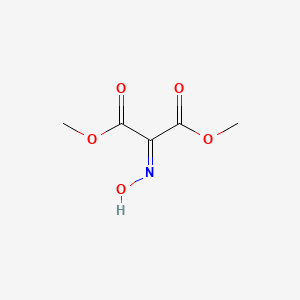

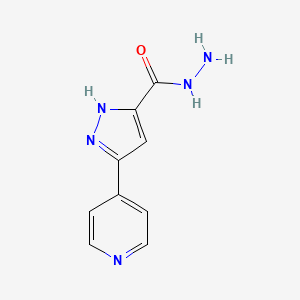

“(5-methoxy-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 .

Molecular Structure Analysis

The molecular structure of “(5-methoxy-1H-indol-2-yl)methanol” is characterized by its linear formula C10H11NO2 . The InChI code is provided for further structural details .Applications De Recherche Scientifique

Synthesis of Oxazino [4,3-a]indoles

This compound serves as a reactant in the synthesis of oxazino [4,3-a]indoles, which are heterocyclic compounds with potential therapeutic properties .

Development of 5-HT6 Receptor Ligands

It is used to create 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives that act as ligands for the 5-HT6 receptor, which is a target for cognitive enhancement and treatment of neurological disorders .

Anticancer Agent Design

The compound is involved in the design of SR13668, which aims to mimic the anticancer mechanisms of dietary indole-3-carbinol, particularly in blocking Akt signaling pathways that are crucial for cancer cell survival and proliferation .

Melatoninergic Agents

It is utilized in the synthesis of azido- and isothiocyanato-substituted indoles that function as melatoninergic agents, potentially impacting sleep regulation and circadian rhythms .

Anti-HIV Activity

Indole derivatives, including this compound, have been studied for their potential anti-HIV activity through molecular docking studies .

Antitubercular Activity

Derivatives derived from this compound have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Anti-inflammatory and Analgesic Applications

Indole derivatives are evaluated for their in vivo anti-inflammatory and analgesic activities, which could lead to new treatments for pain and inflammation .

Precursor to Melatonin Receptor Ligands

As a bis-indolic derivative, it can be used as a precursor to various melatonin receptor ligands, which are significant in the study of sleep disorders and circadian rhythm regulation .

Each application showcases the versatility of “(5-methoxy-1H-indol-2-yl)methanol” in scientific research, spanning across various fields from pharmacology to biochemistry.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

Indole derivatives have been reported to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to exhibit antiviral activity by interfering with viral replication pathways .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some indole derivatives have been found to exhibit antioxidant properties , which could result in the neutralization of harmful free radicals in cells .

Propriétés

IUPAC Name |

(5-methoxy-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-5,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKQWQEKIQUMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441353 |

Source

|

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methoxy-1H-indol-2-yl)methanol | |

CAS RN |

21778-77-8 |

Source

|

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)